molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-

Cat. No. B1297062
CAS RN: 16210-64-3
M. Wt: 252.24 g/mol
InChI Key: MBHDCJLDOHEKIU-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is a chemical compound with the molecular formula C16H9FO2. It belongs to the class of indandione derivatives and is also known as 4-Fluoro-3-(4-phenyl-1H-inden-2-ylidene)-2H-chromen-2-one. This compound contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .


Molecular Structure Analysis

The 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- molecule consists of 9 Hydrogen atoms, 16 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom, making a total of 28 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .

Mechanism of Action

properties

IUPAC Name

2-[(4-fluorophenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHDCJLDOHEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327278
Record name 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-

CAS RN

16210-64-3
Record name 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does INB-F enhance the efficiency and operational stability of organic solar cells?

A1: INB-F acts as a solid, volatile additive during the fabrication of organic solar cells. [] Molecular dynamics simulations demonstrate that INB-F's presence during solution casting influences the organization of non-fullerene acceptor (NFA) molecules. [] Specifically, INB-F reduces the adsorption energy, leading to improved π-π stacking among NFA molecules. [] This enhanced stacking fosters better light absorption and electron mobility within the active layer of the solar cell. []

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